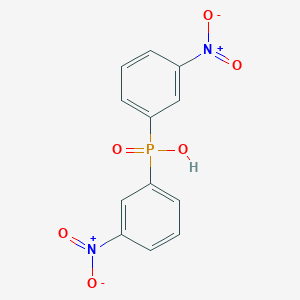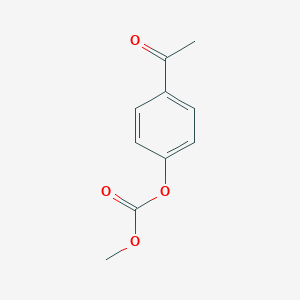
(4-Acetylphenyl) methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetylphenyl) methyl carbonate, also known as AMC, is a chemical compound that has gained significant attention in the field of organic chemistry due to its diverse applications. It is a white crystalline powder with a molecular weight of 198.19 g/mol and a melting point of 90-94°C. AMC is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Aplicaciones Científicas De Investigación
(4-Acetylphenyl) methyl carbonate has been used in various scientific research applications, including drug discovery, organic synthesis, and material science. It has been reported to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. (4-Acetylphenyl) methyl carbonate has also been used as a building block in the synthesis of various organic compounds, such as chiral ligands and polymers. In material science, (4-Acetylphenyl) methyl carbonate has been used as a cross-linking agent in the preparation of polyurethane foams.
Mecanismo De Acción
The mechanism of action of (4-Acetylphenyl) methyl carbonate is not fully understood. However, it has been reported to inhibit the growth of bacteria, fungi, and viruses by interfering with their cell wall synthesis and replication. (4-Acetylphenyl) methyl carbonate has also been reported to inhibit the activity of enzymes involved in the biosynthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
(4-Acetylphenyl) methyl carbonate has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments. It has been reported to have a low affinity for human serum albumin, indicating that it has a low binding capacity to proteins in the blood. (4-Acetylphenyl) methyl carbonate has also been reported to have a low potential for bioaccumulation, making it suitable for use in environmental studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Acetylphenyl) methyl carbonate is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, including drugs and polymers. (4-Acetylphenyl) methyl carbonate is also relatively easy to synthesize and has a high purity yield. However, one of the limitations of (4-Acetylphenyl) methyl carbonate is its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There is still much to be explored with regards to the applications of (4-Acetylphenyl) methyl carbonate in various fields. Future research could focus on the development of new drugs using (4-Acetylphenyl) methyl carbonate as a building block. It could also explore the use of (4-Acetylphenyl) methyl carbonate as a cross-linking agent in the preparation of new materials. Additionally, further research could investigate the potential of (4-Acetylphenyl) methyl carbonate in environmental studies, such as its use in the removal of pollutants from water sources.
Conclusion
In conclusion, (4-Acetylphenyl) methyl carbonate is a versatile chemical compound with diverse applications in various fields. It is relatively easy to synthesize and has a high purity yield. (4-Acetylphenyl) methyl carbonate has been reported to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. (4-Acetylphenyl) methyl carbonate has also been used as a building block in the synthesis of various organic compounds and as a cross-linking agent in material science. Future research could explore the potential of (4-Acetylphenyl) methyl carbonate in various applications, including drug discovery, material science, and environmental studies.
Métodos De Síntesis
The synthesis of (4-Acetylphenyl) methyl carbonate can be achieved through various methods, including the reaction of phenyl chloroformate with acetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of phenol with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction yields (4-Acetylphenyl) methyl carbonate as a white crystalline powder with high purity.
Propiedades
Número CAS |
17175-07-4 |
|---|---|
Nombre del producto |
(4-Acetylphenyl) methyl carbonate |
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(4-acetylphenyl) methyl carbonate |
InChI |
InChI=1S/C10H10O4/c1-7(11)8-3-5-9(6-4-8)14-10(12)13-2/h3-6H,1-2H3 |
Clave InChI |
IPWVILPNOCHRBP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)OC |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC(=O)OC |
Sinónimos |
Carbonic acid 4-acetylphenyl(methyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



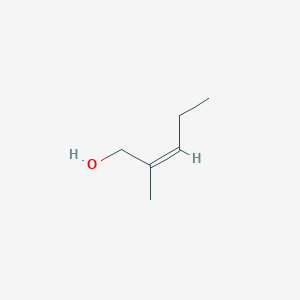
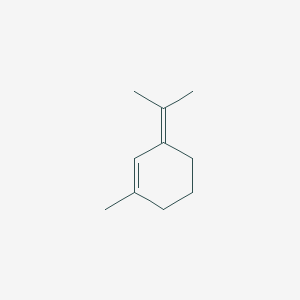
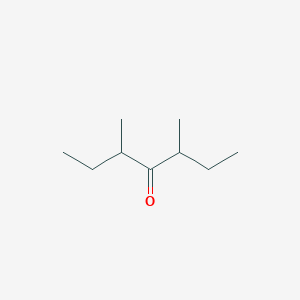
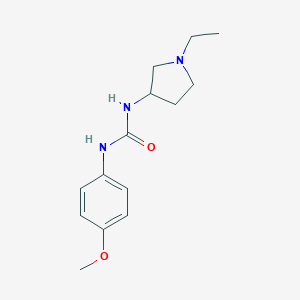
![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
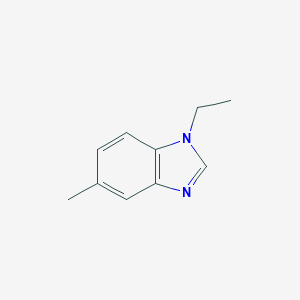
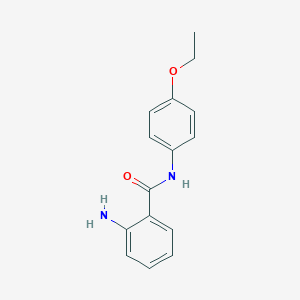
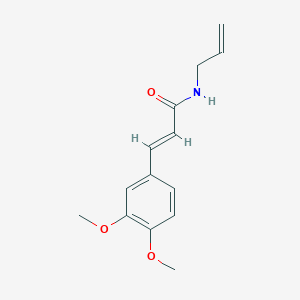
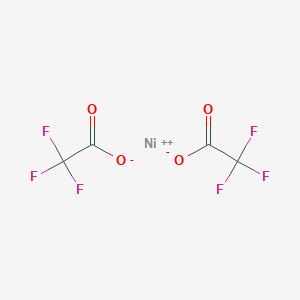
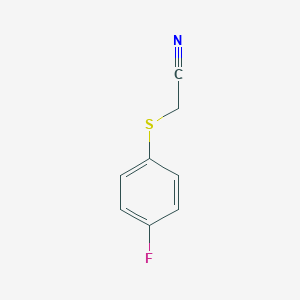
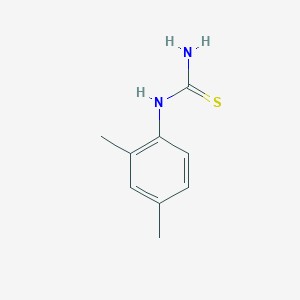
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
